Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate
Overview
Description
Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate is a useful research compound. Its molecular formula is C4H5F2KO2S and its molecular weight is 194.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Potassium-based compounds generally target cells throughout the body, as potassium is a crucial electrolyte necessary for a variety of cellular processes .
Mode of action
Potassium ions participate in a number of essential physiological processes including the maintenance of intracellular tonicity, the transmission of nerve impulses, the contraction of cardiac, skeletal and smooth muscle, and the maintenance of normal renal function .
Biochemical pathways
Potassium is involved in several biochemical pathways. For instance, it plays a critical role in the generation of action potentials in neurons and muscle cells. The concentration gradients of sodium and potassium across the cell membrane, maintained by the sodium-potassium pump, are crucial for this electrical signaling .
Pharmacokinetics
The pharmacokinetics of potassium involve its absorption, distribution, metabolism, and excretion. Potassium is usually well absorbed from the gastrointestinal tract, distributed throughout the body’s cells, and excreted primarily by the kidneys .
Result of action
The action of potassium in the body results in the maintenance of normal cellular function, nerve impulse transmission, muscle contraction, and fluid balance .
Action environment
The action of potassium can be influenced by various environmental factors such as the presence of other electrolytes (like sodium and calcium), hormones (like insulin and aldosterone), and the body’s acid-base balance .
Properties
IUPAC Name |
potassium;2-ethylsulfanyl-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2S.K/c1-2-9-4(5,6)3(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWQRAHPXABJIH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)[O-])(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2KO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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